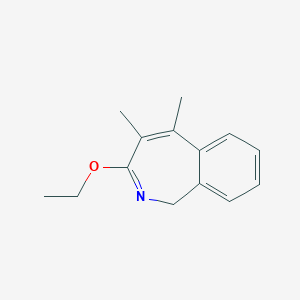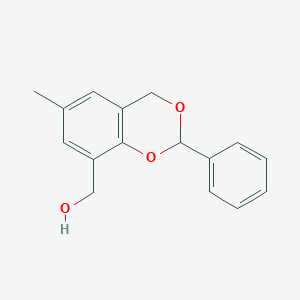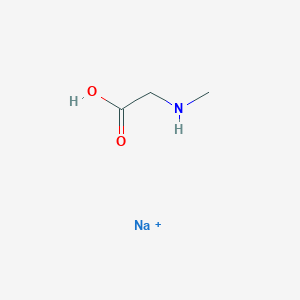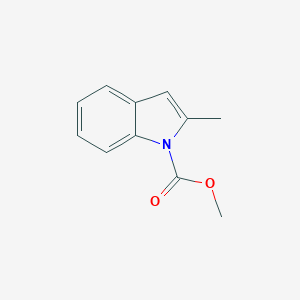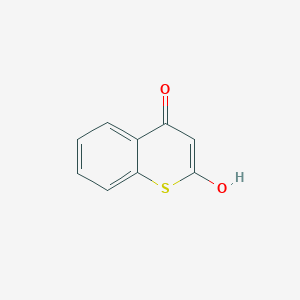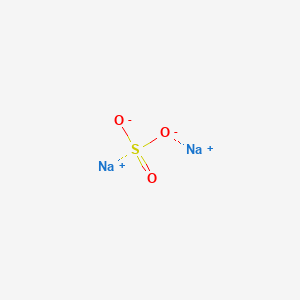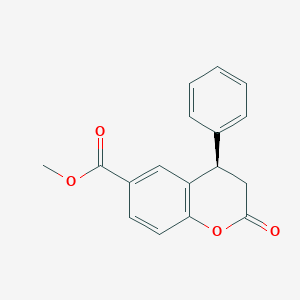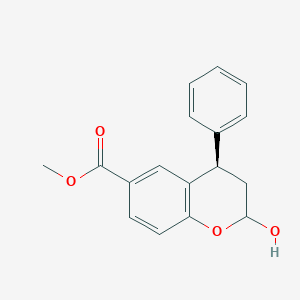![molecular formula C11H11N5S B128073 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 151297-69-7](/img/structure/B128073.png)
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives, which have been reported to exhibit various pharmacological activities.
Mechanism Of Action
The exact mechanism of action of 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by targeting the cell wall or cell membrane. Moreover, this compound has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has also been reported to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. This compound has been reported to exhibit various pharmacological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe and effective dose of this compound.
Future Directions
There are several future directions for the research on 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the future directions is to study the structure-activity relationship of this compound to identify the key structural features responsible for its pharmacological activities. Moreover, further studies are needed to determine the exact mechanism of action of this compound. Furthermore, the potential use of this compound as a fluorescent probe for the detection of metal ions needs to be explored further. Finally, the potential use of this compound in combination therapy with other drugs needs to be investigated.
Conclusion
In conclusion, 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine the full potential of this compound in drug development.
Synthesis Methods
The synthesis of 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with pyridine-3-carboxaldehyde in the presence of propylamine. The reaction is carried out in ethanol under reflux conditions, and the product is obtained in good yield after purification.
Scientific Research Applications
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit various pharmacological activities such as antibacterial, antifungal, antitumor, anti-inflammatory, and analgesic activities. Moreover, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
151297-69-7 |
|---|---|
Product Name |
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Molecular Formula |
C11H11N5S |
Molecular Weight |
245.31 g/mol |
IUPAC Name |
3-propyl-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H11N5S/c1-2-4-9-13-14-11-16(9)15-10(17-11)8-5-3-6-12-7-8/h3,5-7H,2,4H2,1H3 |
InChI Key |
ZIBWGVQIMSXFGD-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CN=CC=C3 |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



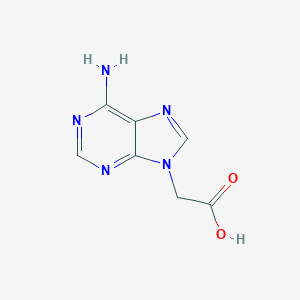

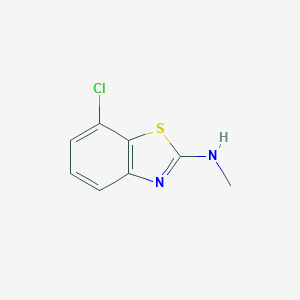
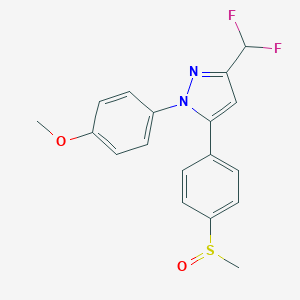
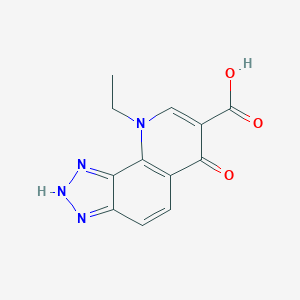
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
